molecular formula C15H21N3O4 B2410664 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2220188-21-4

1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2410664
CAS No.: 2220188-21-4
M. Wt: 307.35
InChI Key: RPBUCNSBJCAOAH-UHFFFAOYSA-N
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Description

1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound featuring a diazirine ring, an alkyne group, and a pyrrolidine carboxylic acid moiety. This compound is notable for its utility in chemical biology, particularly in photo-crosslinking applications due to the presence of the diazirine group, which can form reactive intermediates upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Diazirine Ring: The diazirine ring is synthesized through the reaction of an alkyne with a diazo compound under UV light, forming a highly reactive carbene intermediate.

    Attachment of the Alkyne Group: The alkyne group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Sonogashira coupling.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction, often involving the condensation of an amine with a carbonyl compound.

    Final Assembly: The final compound is assembled by linking the diazirine and pyrrolidine moieties through a series of esterification and amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the diazirine formation and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The alkyne group can undergo oxidation to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The diazirine ring can participate in nucleophilic substitution reactions, particularly under UV light activation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) for oxidation of the alkyne group.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for hydrogenation of the alkyne group.

    Substitution: UV light to activate the diazirine ring, followed by nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of covalently bonded adducts with nucleophiles.

Scientific Research Applications

1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is widely used in scientific research due to its photo-reactive properties:

    Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.

    Biology: Employed in the identification of protein-protein and protein-ligand interactions through photo-affinity labeling.

    Industry: Utilized in the development of advanced materials and coatings that require precise molecular modifications.

Mechanism of Action

The primary mechanism of action for this compound involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The alkyne group can also participate in click chemistry reactions, further expanding its utility in various applications.

Comparison with Similar Compounds

    3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Similar diazirine and alkyne functionalities but lacks the pyrrolidine moiety.

    4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a diazirine ring but with different substituents, leading to different reactivity and applications.

Uniqueness: 1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to its combination of a diazirine ring, an alkyne group, and a pyrrolidine carboxylic acid moiety. This combination allows for versatile applications in photo-crosslinking, click chemistry, and molecular interaction studies, making it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-4-5-7-15(16-17-15)8-6-12(19)18-10-11(22-3)9-14(18,2)13(20)21/h1,11H,5-10H2,2-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBUCNSBJCAOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)CCC2(N=N2)CCC#C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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